3-Cyclopropyl-1-ethyl-1H-pyrazole-4-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

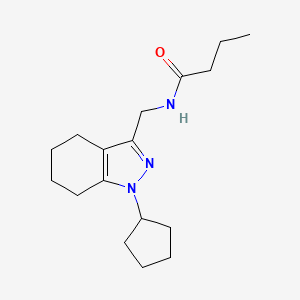

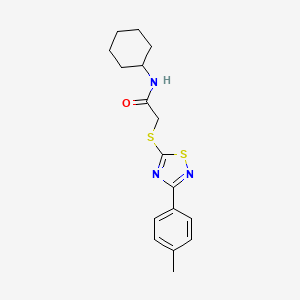

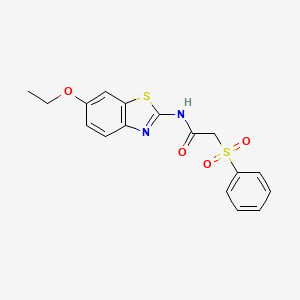

The molecular structure of “3-Cyclopropyl-1-ethyl-1H-pyrazole-4-sulfonyl chloride” can be inferred from its IUPAC name. It contains a pyrazole ring which is a five-membered ring with two nitrogen atoms. The pyrazole ring is substituted at the 3-position with a cyclopropyl group, at the 1-position with an ethyl group, and at the 4-position with a sulfonyl chloride group .Aplicaciones Científicas De Investigación

Synthesis Methodologies

- Potassium Carbonate-Mediated Synthesis : A potassium carbonate-mediated method has been developed for the synthesis of 3-methyl-1-phenylchromeno[4,3-c]pyrazol-4(1H)-ones, demonstrating compatibility with a range of substrates and offering an efficient synthesis technique (Grover, Roy, & Jachak, 2014).

- Parallel Medicinal Chemistry Protocol : An innovative approach using a sulfur-functionalized aminoacrolein derivative was utilized for synthesizing heterocyclic sulfonyl chlorides and fluorides, highlighting the efficiency of this method in producing a variety of heterocyclic compounds (Tucker, Chenard, & Young, 2015).

Chemical Reactions and Transformations

- Ionic Liquid Catalysis : The use of novel ionic liquid 1-sulfopyridinium chloride for the tandem Knoevenagel–Michael reaction demonstrates an effective method for synthesizing complex heterocyclic compounds (Moosavi‐Zare et al., 2013).

- Reactions with Hydrazine and Azides : Pyridine-3-sulfonyl chloride's reaction with hydrazine and sodium azide reveals a range of chemical transformations, offering insights into the reactivity of such compounds (Cremlyn, Jones, Swinbourne, & Yung, 1980).

Cyclization Techniques

- (3+2) Cycloaddition Reactions : A study on (3+2) cycloaddition reactions between vinyl sulfonyl fluorides and ethyl diazoacetate or azides showcases a method for constructing pyrazole or triazole cores (Kumara Swamy, Sandeep, Kumar, & Qureshi, 2022).

Structural Analysis and Synthesis

- X-Ray Crystal Structure Studies : Investigations into the molecular structure and synthesis of pyrazolo[3,4-B]pyridin-3-ol derivatives provide valuable data on the crystal structure and electronic properties of these compounds (Shen et al., 2014).

Novel Synthetic Approaches

- Silicotungstic Acid-Catalyzed Synthesis : The use of silicotungstic acid for the cyclization of epoxides/aldehydes and sulfonyl hydrazides opens new avenues for synthesizing 1H-pyrazoles (Yang et al., 2021).

- Sulfonylation of Aminopyrazoles : Research into the sulfonylation of 4-amino-1H pyrazoles provides insights into the synthesis of new compounds and their structural verification (Povarov et al., 2017).

Propiedades

IUPAC Name |

3-cyclopropyl-1-ethylpyrazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2S/c1-2-11-5-7(14(9,12)13)8(10-11)6-3-4-6/h5-6H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTCFOTKUIREOHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C2CC2)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2370564.png)

![1-[(4-Fluorophenyl)carbamoyl]-3-fluorosulfonyloxybenzene](/img/structure/B2370565.png)

![N-[1-(4-Cyanophenyl)propan-2-yl]oxirane-2-carboxamide](/img/structure/B2370572.png)

![11-(2-chlorophenyl)-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B2370573.png)

![Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate](/img/structure/B2370575.png)

![4-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2370576.png)